Yadanzioside B

Description

Contextualization of Yadanzioside B within Quassinoid Chemistry

This compound is classified as a quassinoid glycoside, a type of bitter constituent predominantly found in plants belonging to the Simaroubaceae family tandfonline.comnih.govtsijournals.comchemnorm.com. Quassinoids are a unique class of degraded triterpenoids, characteristic secondary metabolites of this family nih.govbldpharm.com. Brucea javanica is particularly rich in these compounds, with approximately 50 distinct quassinoids identified, including various glycosides such as the yadanziosides bldpharm.comresearchgate.netchemfaces.com.

This compound was isolated from the seeds of Brucea javanica tandfonline.comtsijournals.com. Its molecular formula has been deduced as C₃₂H₄₄O₁₆, with a molecular weight of 684.68 g/mol , based on early structural elucidation studies tsijournals.comresearchgate.nettheclinivex.com. While some commercial sources indicate a molecular formula of C₃₂H₄₄O₁₇ and a molecular weight of 700.7 g/mol , the initial isolation reports support C₃₂H₄₄O₁₆ tsijournals.comnih.govnih.govdntb.gov.ua.

Table 1: General Properties of this compound

| Property | Value | Source (CAS Number) |

| Molecular Formula | C₃₂H₄₄O₁₆ | tsijournals.comresearchgate.nettheclinivex.com |

| Molecular Weight | 684.68 g/mol | tsijournals.comresearchgate.nettheclinivex.com |

| CAS Number | 106387-01-3 | researchgate.netnih.govnih.gov |

| PubChem CID | 12403750 | |

| Source Plant | Brucea javanica | nih.govnih.govdntb.gov.ua |

| Compound Type | Quassinoid Glycoside | tandfonline.comtsijournals.comchemnorm.com |

Historical Perspective of Brucea javanica (Yadanzi) as a Source of Bioactive Natural Products

Brucea javanica (L.) Merr., known as "Ya-dan-zi" in Chinese, holds a long and significant history as a traditional Chinese herbal medicine researchgate.netnih.govoup.com. The use of its dry and ripe fruits, referred to as Fructus Bruceae, was first documented in "The Omissions from the Compendium of Materia Medica" during the Qing Dynasty (1368–1644 AD) researchgate.netoup.com.

Significance of this compound in Contemporary Phytochemical Research

In contemporary phytochemical research, Brucea javanica has garnered considerable attention due to its diverse array of bioactive compounds researchgate.net. Quassinoids, including this compound, are considered the primary active metabolites responsible for many of the plant's documented pharmacological effects researchgate.netoup.com.

Research findings have highlighted the biological activities of this compound. In vivo studies involving mouse P388 lymphocytic leukemia demonstrated that this compound, alongside other yadanziosides (A, C, D, E, and G), exhibited antileukemic activity at a dose of 10 mg/kg, leading to increased lifespan (ILS) values in experimental mice ranging from 2.0% to 9.2% tandfonline.comoup.comchemfaces.commdpi.com. This indicates its potential as a compound with antineoplastic properties.

Furthermore, in silico studies have explored the potential of yadanziosides, including this compound, as antituberculosis agents nih.govchemfaces.com. These computational investigations suggest that yadanziosides from Brucea javanica possess the potential to inhibit the InhA enzyme, a crucial target in Mycobacterium tuberculosis for antitubercular drug discovery nih.gov. Such findings underscore the ongoing exploration of natural products for novel therapeutic candidates, particularly in addressing challenges like multi-drug resistant tuberculosis nih.govbldpharm.com. The identification and characterization of phytochemicals like this compound are fundamental to drug development and understanding the therapeutic potential of medicinal plants.

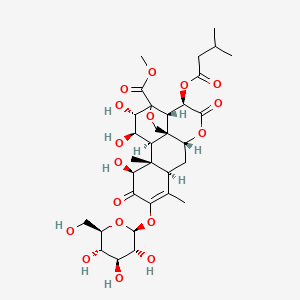

Structure

2D Structure

3D Structure

Properties

CAS No. |

95258-18-7 |

|---|---|

Molecular Formula |

C32H44O17 |

Molecular Weight |

700.7 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8R,12S,13S,14R,15R,16S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C32H44O17/c1-10(2)6-15(34)48-22-24-31-9-45-32(24,29(43)44-5)26(41)20(39)23(31)30(4)12(7-14(31)47-27(22)42)11(3)21(19(38)25(30)40)49-28-18(37)17(36)16(35)13(8-33)46-28/h10,12-14,16-18,20,22-26,28,33,35-37,39-41H,6-9H2,1-5H3/t12-,13+,14+,16+,17-,18+,20+,22+,23+,24+,25+,26-,28-,30-,31+,32?/m0/s1 |

InChI Key |

ZIFQTRDEOHDYPY-CDDZGJFPSA-N |

SMILES |

CC1=C(C(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |

Isomeric SMILES |

CC1=C(C(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Yadanzioside B |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biogenesis of Yadanzioside B

Botanical Source and Geographical Distribution of Brucea javanica

Yadanzioside B is a significant chemical constituent isolated from Brucea javanica (L.) Merr., a plant commonly known as Macassar kernels or Java brucea. nih.govwikipedia.org This plant is a shrub or small tree, typically growing up to 5 meters tall, and is characterized by its intensely bitter taste in all its parts. wikipedia.org

Brucea javanica is widely distributed across tropical and subtropical regions. Its natural habitat spans from Sri Lanka and India eastward through Indo-China, southern China, Taiwan, and Thailand, extending throughout the Malesian region to northern Australia. wikipedia.orgprota4u.orgsocfindoconservation.co.idnparks.gov.sg Its presence in eastern Malesia with a patchy distribution suggests a historical introduction by humans. prota4u.orgsocfindoconservation.co.id It has also been introduced to Micronesia (Ponape) and Fiji, where it has become naturalized. prota4u.orgsocfindoconservation.co.idhear.org

The plant thrives in open localities, including light secondary forests, thickets, forest edges, and ridges. prota4u.orgsocfindoconservation.co.idqjure.com It can also be found in sunny areas on sandy dunes and limestone. prota4u.orgsocfindoconservation.co.idqjure.com Brucea javanica adapts to both per-humid and seasonal conditions, growing from sea level up to 900 meters in altitude. prota4u.orgsocfindoconservation.co.idqjure.com In Australia, it grows as an understory tree up to 500 meters altitude. wikipedia.org

Methodologies for Extraction and Isolation of this compound from Natural Sources

The isolation of this compound, along with other quassinoids and quassinoid glycosides, typically involves extraction from the seeds of Brucea javanica. nih.govresearchgate.netacs.org Research indicates that this compound has been isolated from the cultivated dry seeds of Brucea javanica. nih.gov

A common approach for isolating quassinoids and their glycosides, including this compound, involves methanol (B129727) extraction of the plant material. researchgate.netoup.com Following methanol extraction, a water-soluble fraction is often obtained, from which various quassinoids and quassinoid glycosides can be isolated. researchgate.netoup.com

Further purification steps may include column chromatography. For instance, silica (B1680970) gel column chromatography using solvent systems like chloroform/methanol (CHCl3/MeOH) at various ratios (e.g., 1:0, 20:1, 5:1, and 0:1) has been employed to separate fractions. acs.org Subsequent purification can involve Diaion HP-20 column chromatography and preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using methanol/water (MeOH/H2O) mixtures (e.g., 33:67 and 1:0) to yield pure compounds like this compound. acs.org

Biosynthetic Pathways of Quassinoids with Emphasis on this compound Precursors

Quassinoids, including this compound, are a class of highly modified triterpenoids. nih.govnumberanalytics.comnumberanalytics.comfrontiersin.orgnih.govresearchgate.netresearchgate.netwikipedia.orgflorajournal.com Their biosynthesis is understood to originate from triterpenoid (B12794562) precursors, which undergo a series of complex modifications involving oxidation, reduction, and rearrangement reactions. numberanalytics.comnumberanalytics.comresearchgate.netnih.gov These processes are catalyzed by specific enzymes. numberanalytics.com

The triterpenoid biogenetic pathway for quassinoids has been experimentally supported using labeled mevalonate (B85504) precursors. florajournal.com The initial steps of quassinoid biosynthesis are identical to those of limonoids, structurally different triterpenoids from sister plant families within the same order Sapindales, suggesting a shared evolutionary origin. nih.govfrontiersin.orgnih.govresearchgate.netuni-hannover.de

Terpenoids, also known as isoprenoids, are a large and diverse class of natural products derived from isoprene (B109036) (C5) units. kegg.jpmdpi.commdpi.comlibretexts.org The fundamental building blocks for terpenoid biosynthesis are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). kegg.jpmdpi.commdpi.comlibretexts.orgresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netnih.govresearchgate.netjst.go.jp These C5 precursors are synthesized via two distinct pathways in plants: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. kegg.jpmdpi.commdpi.comlibretexts.orgresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netnih.govresearchgate.net

Mevalonate (MVA) Pathway: This pathway primarily occurs in the cytoplasm of eukaryotic organisms, including plants. kegg.jpmdpi.commdpi.comlibretexts.orgresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.net It initiates with acetyl-CoA as the starting substrate. mdpi.commdpi.comresearchgate.netnih.govtandfonline.com The MVA pathway involves six enzymatic steps to convert three molecules of acetyl-CoA into one molecule of IPP, consuming ATP and NADPH. mdpi.comnih.gov This pathway is generally responsible for the biosynthesis of C15 sesquiterpenes, C27-C29 sterols, and C30 triterpenes, including the precursors for quassinoids. kegg.jplibretexts.orgresearchgate.netnih.govrsc.orgresearchgate.net A pivotal regulatory step in the MVA pathway is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). mdpi.comnih.gov

Methylerythritol 4-Phosphate (MEP) Pathway: Also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, this route is localized in the plastids of plants, as well as in most bacteria, cyanobacteria, and green microalgae. kegg.jpmdpi.commdpi.comlibretexts.orgresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netnih.govresearchgate.net The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) as starting materials. mdpi.commdpi.comresearchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net It involves a series of seven or eight enzymatic reactions to yield IPP and DMAPP. mdpi.comresearchgate.netnih.gov This pathway typically supplies precursors for the synthesis of C10 monoterpenes, C20 diterpenes, and C40 tetraterpenes. kegg.jplibretexts.orgresearchgate.netnih.govrsc.orgresearchgate.net The first committed step in the MEP pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which condenses pyruvate and GAP to form DXP. mdpi.comnih.govresearchgate.net

In plants, while the MVA and MEP pathways are compartmentalized in the cytosol and plastids, respectively, there is some evidence of cross-talk or exchange of IPP/DMAPP pools between these compartments, particularly in the context of secondary metabolism. nih.govtandfonline.comrsc.org

Quassinoids are classified as degraded triterpenoids, meaning they are derived from larger C30 triterpenoid precursors through oxidative degradation and structural rearrangement. nih.govnumberanalytics.comnumberanalytics.comfrontiersin.orgnih.govresearchgate.netresearchgate.netwikipedia.orgflorajournal.comnih.gov The biosynthesis of quassinoids involves a series of complex reactions, including oxidation, reduction, and rearrangement. numberanalytics.comnumberanalytics.com

The initial steps of quassinoid biosynthesis have been identified as being identical to those of limonoids, which are also triterpenoid derivatives. nih.govfrontiersin.orgnih.govresearchgate.netuni-hannover.de This pathway begins with the action of an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of the protolimonoid melianol. nih.govfrontiersin.orgnih.govuni-hannover.de Melianol serves as a shared intermediate, highlighting the evolutionary relationship between quassinoids and limonoids. nih.govfrontiersin.orgnih.govuni-hannover.de

Typical quassinoids, such as those from Ailanthus altissima, possess C20 skeletons, leading them to be referred to as decanortriterpenoids, despite their origin from C30 precursors. nih.govresearchgate.net Key enzymes involved in the degradation and modification process include cytochrome P450 enzymes (for oxidation), oxidoreductases (for reduction), and isomerases (for rearrangement reactions). numberanalytics.com These enzymes' activity and specificity dictate the final structural features of the quassinoids. numberanalytics.com

Advanced Spectroscopic and Chromatographic Methodologies for Yadanzioside B Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of Yadanzioside B. These methods provide detailed information about the atomic connectivity and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is a cornerstone for determining the complete structure of organic compounds. For this compound, its structure has been confirmed by comparing its NMR spectra with previously reported data, indicating the established use of this technique in its characterization hokudai.ac.jp. NMR experiments, such as ¹H, ¹³C{¹H} APT, ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC, are routinely employed to obtain a full assignment of signals, providing comprehensive details on the compound's intricate molecular framework rsc.org. The power of high-resolution NMR is such that it can elucidate complete structures even from minimal quantities of complex molecules nih.gov.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for providing fragmentation patterns that aid in structural confirmation. MS measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules thermofisher.com. Techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are utilized for the simultaneous chromatographic separation and mass spectrometric detection, enabling qualitative analysis of complex mixtures containing this compound mdpi.com. The use of soft ionization techniques in mass spectrometry, such as those implemented in Vocus B mass spectrometers, can simplify mass spectra by minimizing fragmentation, thereby facilitating structural interpretation tofwerk.com. LC-ESI-MS analysis has been instrumental in revealing the presence of various quassinoids, including other yadanziosides, within Brucea javanica extracts, underscoring its applicability to this compound researchgate.net.

Chromatographic Separation and Purification Methodologies (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for isolating this compound from complex natural extracts and for its subsequent purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of natural products. This compound has been successfully separated using HPLC with an InertSustain C18 column, employing 50% methanol (B129727) as the eluent hokudai.ac.jp. Preparative HPLC is commonly employed for purification, where parameters such as gradient, flow rate, and column dimensions are optimized to achieve efficient separation from impurities peptide.com. Typical solvent systems include water and acetonitrile, often with additives like 0.1% trifluoroacetic acid to enhance peak shape and retention peptide.com. HPLC methods have also been established for the quantitative determination of various quassinoids, including those related to this compound, in Brucea javanica extracts, highlighting its role in quality control and research hilarispublisher.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures where individual components need to be separated and then characterized. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a robust method for the simultaneous quantification and identification of numerous compounds researchgate.netnih.gov. LC/MS fingerprint analysis is routinely used to identify bioactive marker substances in herbal extracts, providing a comprehensive profile of the constituents, including various quassinoids found in Brucea javanica researchgate.net. Integrated UPLC-Q-TOF-MS systems allow for simultaneous chromatographic separation and mass spectrometric detection, providing detailed qualitative analysis of components within extracts mdpi.com.

Chemoinformatic and Computational Approaches in Structural Analysis

Chemoinformatic and computational methods play an increasingly vital role in understanding the structural characteristics of this compound and predicting its interactions and properties.

Chemoinformatics involves the use of computational tools to manage, analyze, and apply chemical information. For complex natural products like quassinoids from Brucea javanica, including yadanziosides, cheminformatics methods have been applied to characterize their properties nih.govnih.gov. These tools are used to compute physicochemical properties, assess drug-likeness based on various scoring schemes, and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug discovery and development imsc.res.in.

Computational approaches, such as molecular modeling and simulation, are employed for detailed structural analysis and to predict molecular behavior google.comscifiniti.comqst.go.jp. Molecular docking studies are frequently performed to investigate the binding affinity of compounds, including various yadanziosides, to specific target proteins nih.govnih.govnih.govekb.eg. For instance, in silico studies have explored the potential of yadanziosides from Brucea javanica to inhibit enzymes like InhA, a key target in antitubercular drug discovery nih.govresearchgate.net. Density Functional Theory (DFT) is another powerful computational method used to optimize molecular geometry, analyze molecular orbitals (e.g., HOMO, LUMO), and predict molecular electrostatic potential and vibrational frequencies, providing a deeper understanding of the electronic structure and reactivity of compounds like this compound ekb.eg. Molecular dynamics simulations further extend these analyses by studying the time-dependent behavior of molecules and their interactions with biological systems qst.go.jptubitak.gov.tr.

Structure Activity Relationship Sar Studies of Yadanzioside B and Analogues

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of quassinoids, including Yadanzioside B, is highly dependent on specific structural features, often referred to as pharmacophores. For antifeedant and insecticidal activities, studies on various quassinoids, including those from Brucea javanica, have identified several key structural motifs. These include a carbonyl group in ring A, an α,β-unsaturated carbonyl or a methylenedioxy bridge in ring C, and a β-lactone in ring D. These partial structures are considered essential for the observed biological effects.

While specific pharmacophore elucidation for this compound's full spectrum of activities is ongoing, the general quassinoid framework provides a strong basis. The presence and precise orientation of hydroxyl groups, ester linkages, and the sugar moiety (as discussed in Section 4.2) also play significant roles in modulating activity, affecting interactions with biological targets. SAR investigations aim to pinpoint these crucial structural elements to improve therapeutic potential.

Impact of Glycosylation on Biological Efficacy and Selectivity

This compound is a glycoside, meaning it contains a sugar moiety attached to its quassinoid core. Glycosylation, the attachment of sugar molecules to other macromolecules, is a critical modification in natural products and biotherapeutics, profoundly influencing their pharmacological properties, biological activity, stability, solubility, bioavailability, and immunogenicity.

For quassinoids, the sugar moiety can significantly impact their biological efficacy and selectivity. For instance, this compound, along with other Yadanziosides (A, C, F, G, L) and Bruceosides (A, B), features glycosylation, often at the C-11 position. Comparative studies involving glycosylated quassinoids and their aglycons (the non-sugar part) can reveal the specific contribution of the sugar moiety. Research on the antiviral activities of quassinoids against Tobacco Mosaic Virus (TMV) showed that the aglycon of yadanziolide D exhibited strong antiviral activity, comparable to or even more potent than some glycosylated analogues. This suggests that while glycosylation can be crucial for solubility and pharmacokinetics, the aglycon often retains the core biological activity, and in some cases, deglycosylation might enhance specific effects. The nature and position of the sugar can influence how the compound interacts with its biological target, affecting binding affinity and subsequent cellular responses.

Comparative SAR Analysis with Other Quassinoid Analogues

Comparative SAR analysis among this compound and other quassinoid analogues, particularly those derived from Brucea javanica, highlights the subtle yet impactful differences in their structures that dictate their biological profiles. The plant Brucea javanica yields a rich array of quassinoids, including various Bruceines (e.g., Bruceine D, E), Bruceosides (e.g., Bruceoside A, B), and other Yadanziosides (e.g., Yadanzioside A, C, F, G, I, L), as well as compounds like Brusatol (B1667952) and Bruceantin.

Studies on the antifeedant and insecticidal activities of these compounds have shown varying potencies based on structural modifications. For example, a comprehensive SAR study included this compound (20) alongside Bruceoside-A (14), Yadanzioside-A (15), Yadanzioside-C (16), Yadanzioside-F (17), Yadanzioside-G (18), Bruceoside-B (19), Yadanzioside-L (21), and Brucein-E (22), all isolated from Brucea javanica. While specific numerical data for this compound's antifeedant/insecticidal activity relative to its analogues were not detailed in the provided snippets, the study emphasized the importance of the aforementioned partial structures (carbonyl in ring A, α,β-unsaturated carbonyl/methylenedioxy bridge in ring C, β-lactone in ring D) for activity across the class.

In the context of antiviral activity against TMV, several quassinoids from Brucea javanica demonstrated strong effects. A comparative analysis revealed that compounds such as brusatol, bruceine B, bruceoside B, yadanzioside I, yadanzioside L, bruceine D, yadanziolide A, and the aglycon of yadanziolide D exhibited potent antiviral activities with IC50 values ranging from 3.42 to 5.66 μM, significantly more effective than the positive control ningnanmycin (B12329754) (IC50 = 117.3 μM). This highlights that even minor structural changes within the quassinoid scaffold can lead to substantial differences in potency and spectrum of activity.

Table 1: Antiviral Activities of Selected Quassinoids Against Tobacco Mosaic Virus (TMV)

| Compound | IC50 (μM) |

| Brusatol | 3.42 - 5.66 |

| Bruceine B | 3.42 - 5.66 |

| Bruceoside B | 3.42 - 5.66 |

| Yadanzioside I | 3.42 - 5.66 |

| Yadanzioside L | 3.42 - 5.66 |

| Bruceine D | 3.42 - 5.66 |

| Yadanziolide A | 3.42 - 5.66 |

| Aglycon of Yadanziolide D | 3.42 - 5.66 |

| Ningnanmycin (Control) | 117.3 |

Note: The exact IC50 values for each compound within the 3.42-5.66 μM range were not specified in the source, only that they fell within this range.

Computational and In Silico Approaches for SAR Prediction

Computational and in silico approaches have become invaluable tools for analyzing SARs and predicting the biological activities of compounds like this compound. These methods allow for systematic exploration of large datasets, identification of pharmacophores, and prediction of molecular interactions with targets.

For Yadanziosides, in silico studies have been employed to investigate their potential therapeutic applications. For instance, a study utilizing Molegro Virtual Docker (MVD) explored the ability of Yadanziosides, among other quassinoids from Brucea javanica, to inhibit the InhA enzyme in Mycobacterium tuberculosis. This research suggested that Yadanziosides, as a group, possess the potential to inhibit this enzyme, which is a key target for antitubercular drug discovery. While specific docking scores for this compound were not detailed in the provided snippet, the general finding supports the utility of computational methods in predicting the activity of this class of compounds. Another study mentioned Yadanzioside P showing a MolDock score of -9.4 kcal/mol, indicating favorable binding interactions in an in silico context.

Network pharmacology, combined with molecular docking, has also been used to explore the mechanisms of action of Brucea javanica oil emulsion (Yadanzi oil) in treating lung cancer, identifying active ingredients and their potential targets. These computational methods provide a rapid and cost-effective way to screen compounds, understand their binding modes, and predict their SARs, guiding further experimental validation and drug development efforts.

Conclusion

Structure-Activity Relationship studies of Yadanzioside B and its analogues are crucial for understanding the molecular basis of their diverse biological activities. Key pharmacophores, including specific ring structures and functional groups, are essential for activity. Glycosylation plays a significant role in modulating efficacy, selectivity, and pharmacokinetic properties, with the aglycon often retaining core activity. Comparative analyses with other quassinoids highlight the impact of subtle structural variations on potency. Furthermore, computational and in silico approaches are increasingly vital for predicting SARs, identifying potential targets, and accelerating the discovery and optimization of this compound-derived therapeutic agents.

Preclinical Pharmacological Investigations of Yadanzioside B

In Vitro Studies on Diverse Cell Lines

Preclinical in vitro studies have explored the biological activities of Yadanzioside B and related quassinoids across various cell lines, highlighting their potential in different therapeutic areas.

Antileukemic Activity

This compound, along with other quassinoid glycosides such as Yadanziosides A, C, D, E, and G, isolated from the seeds of Brucea javanica, has demonstrated antileukemic activity. nih.govnih.gov Specifically, Yadanzioside C has also been noted for its antileukemic properties. cenmed.com While several quassinoids from Brucea javanica, including bruceantinoside A, bruceantinoside B, bruceanol A, bruceanol B, brusatol (B1667952), and Yadanzioside P, have been reported to possess antileukemic activities, direct detailed in vitro cytotoxicity data (e.g., IC50 values) for this compound on specific human leukemic cell lines were not extensively provided in the search results. However, comparative studies have indicated that glycosylation at the 3-OH position, as seen in this compound, can lead to decreased anti-tumor activities on certain cancer cell lines. For instance, this compound showed an IC50 value greater than 50 µM on MCF-7 (human breast cancer) and MDA-MB-231 (human breast cancer) cell lines, indicating lower activity compared to its aglycone counterpart, brucein A, which exhibited IC50 values of 0.182 ± 0.048 µM on MCF-7 cells and 0.228 ± 0.020 µM on MDA-MB-231 cells. alfa-chemistry.com

| Compound | IC50 on MCF-7 Cells (µM) | IC50 on MDA-MB-231 Cells (µM) |

|---|---|---|

| This compound | >50 | >50 |

| Brucein A | 0.182 ± 0.048 | 0.228 ± 0.020 |

Antiviral Activity (e.g., Tobacco Mosaic Virus)

Quassinoids derived from Brucea javanica have been extensively investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. A study involving seventeen quassinoids isolated from Brucea javanica seeds demonstrated potent anti-TMV activity. nih.govnih.govnih.govnih.gov Among these, eight compounds, including brusatol, bruceine B, bruceoside B, Yadanzioside I, Yadanzioside L, bruceine D, yadanziolide A, and an aglycone of yadanziolide D, exhibited strong antiviral activities with IC50 values ranging from 3.42 to 5.66 µM. nih.govnih.govnih.govnih.gov These compounds were considerably more effective than the positive control, ningnanmycin (B12329754), which had an IC50 of 117.3 µM. nih.govnih.govnih.govnih.gov For example, Yadanzioside I specifically showed an IC50 of 4.22 µM against TMV. nih.gov While these related quassinoids from Brucea javanica exhibit significant anti-TMV activity, specific in vitro data explicitly detailing the direct antiviral activity of this compound against Tobacco Mosaic Virus was not identified in the provided search results.

| Compound | Anti-TMV IC50 (µM) |

|---|---|

| Yadanzioside I | 4.22 nih.gov |

| Other Potent Quassinoids (e.g., Brusatol, Bruceine B, Bruceoside B, Yadanzioside L, Bruceine D, Yadanziolide A) | 3.42 - 5.66 nih.govnih.govnih.govnih.gov |

| Ningnanmycin (Positive Control) | 117.3 nih.govnih.govnih.govnih.gov |

Antituberculosis Activity

The potential antituberculosis activity of this compound has been explored through computational methods. An in silico study investigated phytochemicals from Brucea javanica for their ability to inhibit the InhA enzyme, a crucial target for antitubercular drug discovery in Mycobacterium tuberculosis. nih.gov This study indicated that this compound demonstrated a potential to inhibit the InhA enzyme. nih.gov The binding affinity calculated for this compound in this computational analysis was -158.41. nih.gov It is important to note that these findings are based on in silico predictions and suggest a potential for antituberculosis activity, requiring further experimental validation through in vitro and in vivo studies to confirm its efficacy against Mycobacterium tuberculosis. No direct in vitro or in vivo experimental data for this compound's antituberculosis activity was found in the provided search results.

Modulation of Lipolysis and Adipogenesis

The regulation of lipolysis and adipogenesis is critical for maintaining energy homeostasis and is implicated in metabolic disorders such as obesity. fishersci.nonih.govnih.govwikipedia.org Natural products, including various flavonoids, alkaloids, and terpenoids, have been shown to modulate obesity by influencing these processes, for example, by stimulating lipolysis or inhibiting adipogenesis and lipogenesis. alfa-chemistry.com However, based on the provided search results, there is no direct information or specific research findings detailing the modulation of lipolysis or adipogenesis by this compound.

In Vivo Preclinical Models and Efficacy Assessments

Beyond in vitro investigations, this compound has been evaluated in in vivo preclinical models, particularly concerning its antileukemic effects.

Antileukemic Models (e.g., Murine P388 Lymphocytic Leukemia)

In vivo preclinical studies have demonstrated the antileukemic efficacy of this compound in murine models. In investigations utilizing mouse P388 lymphocytic leukemia, this compound, alongside Yadanziosides A, C, D, E, and G, exhibited antileukemic activity. nih.govmims.com These compounds were administered at a dose level of 10 mg/kg, resulting in an increased lifespan (ILS) in experimental mice. mims.com The observed increased lifespan values ranged from 2.0% to 9.2%. mims.com This indicates that this compound, as part of a group of quassinoid glycosides, possesses demonstrable antileukemic effects in live animal models.

| Compound Group | Dose (mg/kg) | Increased Lifespan (ILS) in Murine P388 Lymphocytic Leukemia Models (%) |

|---|---|---|

| Yadanziosides A, B, C, D, E, G | 10 | 2.0 - 9.2 mims.com |

Synthetic and Semisynthetic Approaches to Yadanzioside B and Its Derivatives

Total Synthesis Strategies for Complex Quassinoid Skeletons

The total synthesis of quassinoids is a formidable task due to their complex carbon frameworks, the presence of multiple chiral centers, and the dense array of oxygenated functional groups dntb.gov.uadntb.gov.uatandfonline.com. These challenges necessitate the development of highly efficient and stereoselective synthetic strategies.

Key innovative strategies employed in the total synthesis of complex quassinoid skeletons include:

Cascade Reactions : These allow for the rapid construction of complex structures in a single step, enhancing synthetic efficiency dntb.gov.ua.

Asymmetric Synthesis : Crucial for controlling the stereochemistry at the many chiral centers present in quassinoids dntb.gov.ua.

Biomimetic Synthesis : Inspired by the natural biosynthetic pathways, this approach can offer efficient routes to these complex molecules dntb.gov.ua.

Diels-Alder Reactions : Both intermolecular and intramolecular Diels-Alder reactions have been pivotal for constructing the polycyclic core, forming rings B and C from preformed ring D, and establishing correct stereochemistries.

Annulation and Hydrogen Atom Transfer (HAT)-Initiated Annulation : These methods enable the efficient formation of key structural bonds and provide functional handles for subsequent elaborations, allowing for rapid access to the shared polycyclic motif. For instance, a novel tandem cross-coupling/SN2' reaction catalyzed by Cu(I) has been reported to generate the polycyclic core architecture of quassinoids in as few as three linear steps from carvone (B1668592) epoxide, forming multiple carbon-carbon bonds and stereocenters.

Notable examples of quassinoids that have been successfully synthesized through total synthesis efforts include Quassin, the first quassinoid to be prepared completely synthetically in 1980 by Grieco, and Bruceantin, a potent antimalarial agent dntb.gov.uadntb.gov.ua. Other successful syntheses include (±)-amarolide, (±)-klaineanone, (±)-castelanolide, (±)- and (-)-chaparrinone, (+)-picrasane B, (±)-shinjulactone C and D, (±)-holacanthone, and (±)- and (-)-glaucarubolone. While some approaches have focused on racemic forms, interest in enantioselective routes has led to syntheses of optically active quassinoid skeletons, such as (+)-quassin, from chiral starting materials like (S)-carvone.

The ongoing development of new methodologies continues to address the complexities of these structures, with many reports focusing on the synthesis of advanced intermediates and key substructural elements dntb.gov.ua.

Table 1: Examples of Total Synthesized Quassinoids and Key Strategies

| Quassinoid Target | Year of First Total Synthesis (if available) | Key Synthetic Strategies Employed | Reference |

| Quassin | 1980 | Diels-Alder reactions, Annulation, HAT-initiated annulation | |

| Bruceantin | - | Multi-step route involving cascade reactions and asymmetric synthesis | dntb.gov.ua |

| Amarolide | - | - | |

| Klaineanone | - | - | |

| Castelanolide | - | - | |

| Chaparrinone | - | - | |

| Picrasane B | - | - | |

| Shinjulactone C/D | - | - | |

| Holacanthone | - | - | |

| Glaucarubolone | - | - |

Semisynthesis and Chemical Modification for Activity Enhancement and Derivative Generation

Semisynthesis, also known as partial chemical synthesis, is a strategic approach that utilizes chemical compounds isolated from natural sources as starting materials to produce novel compounds or modify existing ones tandfonline.com. This method is particularly advantageous for complex natural products like quassinoids, as it often requires fewer chemical steps and can be more cost-effective than total synthesis. Living organisms are highly efficient in producing complex structures through biosynthesis, and semisynthesis leverages these natural precursors to introduce specific modifications.

The primary goals of semisynthesis and chemical modification of quassinoids include:

Activity Enhancement : Modifying the chemical structure to improve or broaden biological activities, such as antimalarial or anticancer effects.

Derivative Generation : Creating a diverse range of derivatives to explore structure-activity relationships (SARs) and identify compounds with improved pharmacological profiles, including enhanced solubility, stability, or reduced toxicity.

Common chemical modifications performed on quassinoids often involve the functional groups present on their complex skeletons. For instance, chemical modifications of biologically inactive quassinoids have been performed to yield active ones, typically through esterification or conversion of glycosides to their corresponding aglycones. Modifications of free hydroxyl groups are also a common strategy for synthesizing new derivatives with enhanced activities.

For Yadanzioside B, which is a quassinoid glycoside, semisynthesis and chemical modification approaches could involve altering the sugar moiety or the aglycone part to modulate its properties. Studies have shown that chemical modification of quassin, a related quassinoid, has yielded novel compounds with enhanced in vitro antimalarial activity. Semisynthetic analogues of potent antimalarial quassinoids like brusatol (B1667952) and bruceine A have also been prepared to investigate their biological effects.

Chemoenzymatic Synthesis of Glycosylated Quassinoids

Chemoenzymatic synthesis represents a powerful hybrid approach that combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis. This strategy is particularly well-suited for the synthesis of complex glycosylated natural products, such as glycosylated quassinoids like this compound, which feature intricate sugar moieties attached to the aglycone core.

The advantages of chemoenzymatic synthesis include:

High Regio- and Stereoselectivity : Enzymes, especially glycosyltransferases (GTs) and glycosidases (GHs, including engineered glycosynthases), exhibit remarkable specificity, ensuring that sugar moieties are attached at precise positions and with correct stereochemistry, which is often challenging to achieve purely chemically.

Mild Reaction Conditions : Enzymatic reactions typically occur under mild aqueous conditions, avoiding harsh reagents and extreme temperatures, which can be detrimental to sensitive natural products.

Sustainability : The use of biocatalysts often leads to more environmentally friendly processes.

In the context of glycosylated quassinoids, chemoenzymatic approaches can facilitate the attachment of various sugar units to the quassinoid aglycone. Glycosyltransferases catalyze the transfer of a sugar residue from activated sugar donors to acceptor molecules, including small molecules. Glycosidases can also be employed for synthetic purposes, sometimes after protein engineering to improve their catalytic activity or substrate specificity. One-pot chemoenzymatic processes have been developed, combining multiple chemical and enzymatic steps sequentially to avoid intermediate isolation, further enhancing efficiency and sustainability. This approach holds significant promise for the efficient and selective synthesis of this compound and its diverse glycosylated derivatives.

Emerging Research Frontiers and Methodological Advancements for Yadanzioside B

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of omics technologies, such as metabolomics and proteomics, offers a comprehensive approach to understanding the biological activities and mechanisms of action of compounds like Yadanzioside B. Multi-omics research combines two or more omics technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a holistic view of biological systems and uncover complex interactions across molecular layers. metwarebio.commdpi.comnih.gov This approach can lead to the discovery of combinatorial biomarkers and a deeper understanding of disease mechanisms, identifying potential therapeutic targets and advancing personalized medicine. metwarebio.com

Metabolomics, which involves the identification and quantification of small molecules involved in metabolic reactions, is increasingly popular due to platforms like liquid chromatography-mass spectrometry (LC-MS). nih.gov Proteomics, on the other hand, focuses on elucidating the associations between protein structure and function. mdpi.com By integrating transcriptomic or proteomic data with metabolomic information, researchers can identify critical regulatory pathways that link gene expression with metabolic outcomes. metwarebio.com While specific studies directly integrating omics technologies for this compound are still emerging, the general application of these technologies in natural product research is growing, offering the potential to reveal how this compound interacts with biological systems at a systemic level.

Advanced Computational Chemistry in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. researchgate.net It involves using physics-based algorithms and computers to simulate chemical events and calculate chemical properties of atoms and molecules. researchgate.net In the context of this compound, advanced computational chemistry techniques, particularly molecular docking and virtual screening, are being employed to predict interactions with disease-associated target proteins. researchgate.netnih.govplos.org

Molecular docking predicts the preferred orientation of a ligand when it binds to an active site of a protein, characterizing the non-covalent binding strength through scoring functions. nih.govplos.org This method is often used in combination with other computational approaches within integrated workflows. nih.gov For example, studies have utilized in silico molecular docking to investigate phytochemicals from Brucea antidysenterica, a plant related to Brucea javanica (a source of this compound), against acute myeloid leukemia (AML) receptors. plos.org In one such study, Yadanzioside P, a related quassinoid, exhibited lower binding energy to the FLT3 receptor than an approved drug, suggesting its potential as a lead compound. plos.org

Computational methods also extend to molecular dynamics simulations, which provide insights into the stability and flexibility of inhibitor-target complexes, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, which predicts pharmacokinetic properties. plos.orgmdpi.com These computational tools enable researchers to virtually screen large libraries of compounds, identify potential inhibitors, and optimize their chemical structures to improve efficacy and safety. researchgate.netmdpi.com

Future Directions in Quassinoid Biosynthesis Research

Understanding the biosynthesis of quassinoids, including this compound, is crucial for sustainable production and potential engineering of these complex natural products. Quassinoids are highly modified triterpenoids. frontiersin.org Recent research has begun to unravel the early steps of quassinoid biosynthesis, confirming their evolutionary origin from protolimonoids, similar to limonoids. frontiersin.org

For instance, studies on Ailanthus altissima (tree of heaven), another plant producing allelopathic quassinoids, have identified the initial enzymatic steps catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of melianol, a protolimonoid. frontiersin.org This discovery, based on transcriptomic and metabolomic data, provides a foundation for further elucidation of the downstream biosynthetic pathway and transport mechanisms of quassinoids. frontiersin.org Future research directions include identifying additional pathway steps and understanding the transport processes of these compounds within plants, which are crucial for their ecological function. frontiersin.org Such insights could pave the way for biotechnological approaches to enhance this compound production or to create novel analogs through synthetic biology.

Development of Novel Analytical Platforms for this compound in Complex Matrices

The accurate and sensitive detection of this compound in complex biological or botanical matrices requires advanced analytical platforms. Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are primary techniques for this purpose. nih.govresearchgate.net

LC-MS, particularly LC-MS/MS, is highly valued for its selectivity, sensitivity, and broad applicability to compounds of varying polarity, making it a preferred analytical technique for metabolomic studies and the analysis of complex samples. nih.govchromatographyonline.comprotocols.io Challenges in analyzing complex matrices include matrix effects, where co-eluting compounds can suppress or enhance the analyte signal, affecting quantification results. chromatographyonline.commdpi.com

Strategies to improve LC-MS sensitivity and minimize matrix effects include optimized sample pretreatment to remove non-target components, careful selection of mobile-phase composition, and optimization of MS parameters to enhance ionization and transmission efficiency. chromatographyonline.com Novel methods are continuously being developed to address these challenges, ensuring high-throughput and reproducible profiling of small molecules in diverse biological and plant extracts. protocols.iomdpi.com These advancements are vital for both basic research on this compound's presence and concentration in natural sources and for its potential development as a therapeutic agent.

Q & A

Q. How do researchers address methodological limitations in studying this compound’s bioavailability?

- Methodological Answer : Employ Caco-2 cell monolayers for permeability assays and simulate gastric fluid stability. Use pharmacokinetic modeling (e.g., NONMEM) to extrapolate human absorption .

- Reporting Standards : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for bioavailability datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.